molecular formula C18H16N6O3 B11002503 N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B11002503
M. Wt: 364.4 g/mol
InChI Key: QZDRXYFXYGPUND-UHFFFAOYSA-N
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Description

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines a triazole ring, an oxazole ring, and a pyridine ring, making it an interesting subject for scientific research and industrial applications. This compound is known for its potential pharmacological activities and has been studied for various applications in medicinal chemistry.

Preparation Methods

The synthesis of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazole ring through cyclization reactions, followed by the construction of the oxazole and pyridine rings. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival pathways .

Comparison with Similar Compounds

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H16N6O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H16N6O3/c1-9-8-12(14-10(2)24-27-17(14)19-9)16(25)21-18-20-15(22-23-18)11-6-4-5-7-13(11)26-3/h4-8H,1-3H3,(H2,20,21,22,23,25)

InChI Key

QZDRXYFXYGPUND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=NNC(=N3)C4=CC=CC=C4OC

Origin of Product

United States

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